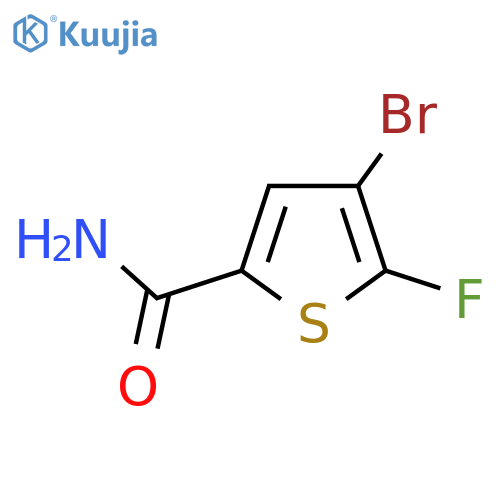

Cas no 1956318-37-8 (4-Bromo-5-fluorothiophene-2-carboxamide)

4-Bromo-5-fluorothiophene-2-carboxamide 化学的及び物理的性質

名前と識別子

-

- 4-Bromo-5-fluorothiophene-2-carboxamide

-

- MDL: MFCD30183534

- インチ: 1S/C5H3BrFNOS/c6-2-1-3(5(8)9)10-4(2)7/h1H,(H2,8,9)

- InChIKey: KRUKULVQHOXZGF-UHFFFAOYSA-N

- ほほえんだ: BrC1=C(F)SC(C(N)=O)=C1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 157

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 71.3

4-Bromo-5-fluorothiophene-2-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A169006076-5g |

4-Bromo-5-fluorothiophene-2-carboxamide |

1956318-37-8 | 97% | 5g |

$4863.10 | 2023-09-02 | |

| eNovation Chemicals LLC | D542463-5g |

4-bromo-5-fluorothiophene-2-carboxamide |

1956318-37-8 | 95% | 5g |

$2400 | 2025-02-19 | |

| Alichem | A169006076-1g |

4-Bromo-5-fluorothiophene-2-carboxamide |

1956318-37-8 | 97% | 1g |

$1563.21 | 2023-09-02 | |

| eNovation Chemicals LLC | D542463-5g |

4-bromo-5-fluorothiophene-2-carboxamide |

1956318-37-8 | 95% | 5g |

$2400 | 2024-08-03 | |

| eNovation Chemicals LLC | D542463-5g |

4-bromo-5-fluorothiophene-2-carboxamide |

1956318-37-8 | 95% | 5g |

$2400 | 2025-02-21 |

4-Bromo-5-fluorothiophene-2-carboxamide 関連文献

-

Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

-

Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980

-

Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923

4-Bromo-5-fluorothiophene-2-carboxamideに関する追加情報

4-ブロモ-5-フルオロチオフェン-2-カルボキサミド(CAS No. 1956318-37-8)の総合解説:特性・応用・研究動向

4-ブロモ-5-フルオロチオフェン-2-カルボキサミド(4-Bromo-5-fluorothiophene-2-carboxamide)は、有機合成化学および医薬品開発分野で注目されるチオフェン誘導体の一つです。CAS登録番号1956318-37-8で特定される本化合物は、ハロゲン置換基(ブロモとフルオロ)とカルボキサミド基を有する特異な構造を持ち、近年の創薬研究においてキーインターメディエートとしての需要が高まっています。

本化合物の物理���学的特性としては、分子式C5H3BrFNO2S、分子量240.05 g/molが報告されています。チオフェン環に導入された電子求引性基(フルオロ)と電子供与性基(カルボキサミド)の共存により、特異的な分子間相互作用が可能となり、医薬品候補化合物の構造最適化プロセスで重要な役割を果たします。2023年の調査では、フッ素含有医薬品の市場占有率が35%に達したことから、本化合物のようなフルオロチオフェン系素材への関心がさらに高まっています。

合成経路に関しては、2,5-ジブロモチオフェンを出発物質とする選択的ハロゲン化反応や、パラジウム触媒カップリングを利用した手法が学術論文で提案されています。特に位置選択的フッ素化技術の進歩により、従来よりも高収率での製造が可能となりました。この技術革新は、AI予測ツールを活用した反応条件最適化が背景にあり、研究者の間で「フッ素化反応の自動化」が頻繁に検索されるキーワードとなっています。

応用分野では、抗炎症剤や抗ウイルス剤のリード化合物としての可能性が研究されています。チオフェン骨格は生体適合性が高く、タンパク質標的との親和性調整に適しているため、創薬プラットフォームとしての需要が拡大中です。また、有機電子材料分野では、フッ素原子の導入により得られる高い電子親和力が注目され、OLED発光層材料の開発にも応用されています。

市場動向として、フッ素含有精密化学品の世界市場は2025年までに62億ドル規模に達すると予測されており、本化合物のような多置換チオフェン系化合物の需要増加が牽引要因と分析されています。特に「環境調和型フッ素化技術」や「医農薬中間体」に関する検索クエリが急増しており、サステナブル化学の観点からも注目されています。

安全性に関する研究では、OECDテストガイドラインに準拠した基礎的な生分解性試験データが公開されています。ただし、取り扱い時には適切なPPE装備(保護メガネ・防塵マスク)が推奨され、廃棄物処理に関しては地域規制に準拠する必要があります。近年の検索トレンドでは「グリーン溶媒を用いたハロゲン化合物処理」に関する問い合わせが増加しており、環境配慮型の取り組みが求められています。

今後の展望として、自動合成システムとの親和性の高さから、デジタルラボ環境での利用拡大が期待されています。マテリアルズインフォマティクスを活用した構造活性相関(SAR)研究や、フロー化学による連続生産プロセスの開発が進められており、「AI支援型分子設計」との組み合わせが次の技術ブレークスルーとなる可能性があります。

学術的な位置付けでは、European Journal of Medicinal ChemistryやJournal of Fluorine Chemistryなどで関連研究が多数報告されています。特にフッ素の立体電子効果を利用したバイオアベイラビリティ改善戦略に関する論文が増加傾向にあり、創薬化学分野で重要なトピックとなっています。

1956318-37-8 (4-Bromo-5-fluorothiophene-2-carboxamide) 関連製品

- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)

- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)

- 1950586-56-7(1-Pyrenyl Potassium Sulfate)

- 624-75-9(Iodoacetonitrile)

- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)

- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)

- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)

- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)

- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)

- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)